REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[CH3:12].C([Li])CCC.CON(C)[C:21](=[O:24])[CH2:22][CH3:23]>C1COCC1>[CH3:12][C:3]1[CH:4]=[C:5]([C:8]([F:11])([F:10])[F:9])[CH:6]=[CH:7][C:2]=1[C:21](=[O:24])[CH2:22][CH3:23]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)C(F)(F)F)C
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Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.681 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
CON(C(CC)=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-71 °C
|
Type
|
CUSTOM
|
Details
|
Stir the mixture for 15 minutes at −71° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
temperature below −65° C
|
Type
|
STIRRING
|
Details
|
to stir the solution at −71° C. for 15-20 minutes
|
Duration
|
17.5 (± 2.5) min
|
Type
|
TEMPERATURE
|
Details
|
then warm the solution to room temperature
|
Type
|
STIRRING
|
Details
|
Stir at room temperature for 40 minutes
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
Quench
|
Type
|
CUSTOM
|
Details
|
the reaction with a saturated ammonium chloride aqueous solution
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous layer with Et2O
|
Type
|
WASH
|
Details
|
Wash the combined organic extracts with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the mixture over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
collect the filtrate
|
Type
|
CONCENTRATION
|
Details
|
and concentrate the filtrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purify the residue by flash chromatography (40 g RediSep® column)
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-40% DCM/pentane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)C(F)(F)F)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.49 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |